molecular formula C5H6FN3O B13616410 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one

5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13616410
M. Wt: 143.12 g/mol
InChI Key: MTOLUWFRBZWWOR-UHFFFAOYSA-N
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Description

6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-pyrimidinecarboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known anticancer drug that shares structural similarities with 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one.

    Cytosine: A naturally occurring pyrimidine base found in nucleic acids.

    Thymine: Another pyrimidine base found in DNA.

Uniqueness

6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its fluorine atom and amino group contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

6-amino-5-fluoro-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H6FN3O/c1-9-4(7)3(6)2-8-5(9)10/h2H,7H2,1H3

InChI Key

MTOLUWFRBZWWOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=NC1=O)F)N

Origin of Product

United States

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